molecular formula C13H18FN3O6 B12656888 Uridine, 5'-deoxy-5'-fluoro-5-(4-morpholinyl)- CAS No. 73149-22-1

Uridine, 5'-deoxy-5'-fluoro-5-(4-morpholinyl)-

Cat. No.: B12656888
CAS No.: 73149-22-1
M. Wt: 331.30 g/mol
InChI Key: SLCFSGJZGPHBGV-DNRKLUKYSA-N
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Description

Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)-, also known as 5’-deoxy-5-fluorouridine, is a fluorinated pyrimidine nucleoside analog. This compound is primarily recognized for its role as a prodrug of 5-fluorouracil, an antineoplastic agent used in cancer treatment. The compound is notable for its ability to inhibit DNA synthesis, making it a valuable tool in chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- involves several steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of a fluorine atom at the 5’ position. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final product is obtained after deprotection of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the fluorine atom or the morpholine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated uridine derivatives, which can have different biological activities and applications .

Scientific Research Applications

Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by being converted into 5-fluorouracil within the body. 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate, causing DNA damage and cell death. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 5’-deoxy-5’-fluoro-5-(4-morpholinyl)- is unique due to its specific structure, which allows for targeted delivery and activation within cancer cells. This specificity reduces side effects and increases the efficacy of the treatment compared to other similar compounds .

Properties

CAS No.

73149-22-1

Molecular Formula

C13H18FN3O6

Molecular Weight

331.30 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]-5-morpholin-4-ylpyrimidine-2,4-dione

InChI

InChI=1S/C13H18FN3O6/c14-5-8-9(18)10(19)12(23-8)17-6-7(11(20)15-13(17)21)16-1-3-22-4-2-16/h6,8-10,12,18-19H,1-5H2,(H,15,20,21)/t8-,9-,10-,12-/m1/s1

InChI Key

SLCFSGJZGPHBGV-DNRKLUKYSA-N

Isomeric SMILES

C1COCCN1C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O

Canonical SMILES

C1COCCN1C2=CN(C(=O)NC2=O)C3C(C(C(O3)CF)O)O

Origin of Product

United States

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